5-bromo-2-(5-methyl-1H-pyrazol-3-yl)pyridine

Overview

Description

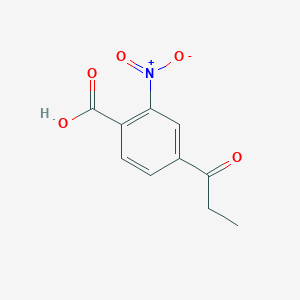

“5-bromo-2-(5-methyl-1H-pyrazol-3-yl)pyridine” is a compound with the CAS Number: 811464-20-7. It has a molecular weight of 238.09 and its IUPAC name is 5-bromo-2-(1-methyl-1H-pyrazol-3-yl)pyridine .

Molecular Structure Analysis

The compound contains a pyrazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It also contains a pyridine ring, which is a six-membered ring with one nitrogen atom .Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not available, imidazole derivatives show a broad range of chemical and biological properties .Scientific Research Applications

Photoinduced Tautomerization in Pyrazolylpyridines :

- Research on derivatives of 2-(1H-pyrazol-5-yl)pyridine (PPP) and its derivatives, including 2-(3-bromo-1H-pyrazol-5-yl)pyridine (BPP), demonstrated three types of photoreactions. These include excited-state intramolecular proton transfer, excited-state intermolecular double-proton transfer, and solvent-assisted double-proton transfer. These processes are significant in understanding the photophysical properties of these compounds (Vetokhina et al., 2012).

Color Tuning in Iridium Tetrazolate Complexes :

- The synthesis and physical chemical characterization of heteroleptic mononuclear cyclometalated bis(phenylpyridine)iridium(III) complexes with tetrazolate chelate ligands, including 5-bromo-2-(1H-tetrazol-5-yl)pyridine (BrPyTzH), revealed a wide span of redox and emission properties. This study contributes to the understanding of color tuning in metal complexes for potential applications in light-emitting devices (Stagni et al., 2008).

Polyheterocyclic Ring System Synthesis :

- 3-Amino-5-bromo-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine was used as a precursor to construct new polyheterocyclic ring systems. The research demonstrated the versatility of this precursor in synthesizing diverse heterocyclic structures with potential applications in various chemical domains (Abdel‐Latif et al., 2019).

Cytotoxicity of Pyridyl–Pyrazole-3-One Derivatives :

- Novel compounds synthesized from 6-bromo-2-pyridinyl pyrazole derivatives showed selective cytotoxicity against certain tumor cell lines, indicating potential applications in cancer research and therapy (Huang et al., 2017).

Synthesis of TRFIA Chelates Intermediate :

- The synthesis of 4-bromo-2,6-bis(3-(bromomethyl)-1H-pyrazol-1-yl)pyridine, a bifunctional chelate intermediate of time-resolved fluorescence immunoassay, highlights the compound's application in bioanalytical chemistry (Pang Li-hua, 2009).

Safety and Hazards

The compound is marked with an exclamation mark pictogram, indicating that it may be harmful if swallowed, in contact with skin, or if inhaled. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing hands thoroughly after handling .

Properties

IUPAC Name |

5-bromo-2-(5-methyl-1H-pyrazol-3-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrN3/c1-6-4-9(13-12-6)8-3-2-7(10)5-11-8/h2-5H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEELIYMHRFXBIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1)C2=NC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[5-(Trifluoromethyl)pyridin-2-yl]piperidin-4-amine dihydrochloride](/img/structure/B1469375.png)

![cis-Octahydrocyclopenta[c]pyrrole hydrochloride](/img/structure/B1469378.png)

![2-Methoxy-5-{[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]methyl}pyridine](/img/structure/B1469384.png)

![2-Fluoro-6-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzoic acid methyl ester](/img/structure/B1469387.png)